molecular formula C20H21ClN4O4S B11318316 N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide CAS No. 1238352-02-7

N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11318316
CAS No.: 1238352-02-7
M. Wt: 448.9 g/mol
InChI Key: NAGBCPNLWGFLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dimethylsulfamoyl group: This is typically done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

    Final coupling: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

1238352-02-7

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21ClN4O4S/c1-25(2)30(27,28)19-10-13(8-9-18(19)29-3)16-11-17(24-23-16)20(26)22-12-14-6-4-5-7-15(14)21/h4-11H,12H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

NAGBCPNLWGFLNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.